8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Overview
Description
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications
Synthesis and Structural Diversity
Synthesis of Pyrrolo-imidazo[1,2-a]pyridine Scaffolds : A study by Zhang et al. (2019) developed a method to create 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, starting from 2-chloro-3-nitroimidazo[1,2-a]pyridines. This process led to the formation of 3-nitro-2-(arylvinyl)imidazo[1,2-a]pyridine derivatives, which have shown promising antiproliferative activity against human colon cancer cells (Zhang et al., 2019).
Functionalization of Imidazo[1,2-a]pyridines : Bazin et al. (2013) explored various strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, leading to the creation of diverse compounds with potential applications in drug development (Bazin et al., 2013).
Biological Applications
- Development of Glucagon-like Peptide 1 Receptor Agonists : Gong et al. (2010) identified a novel core skeleton derived from 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, showing potential as glucagon-like peptide 1 receptor (GLP-1R) agonists. These compounds demonstrated increased GLP-1 secretion and glucose responsiveness, marking them as potential anti-diabetic treatment agents (Gong et al., 2010).
Chemical Reactions and Synthesis
SRN1 Reactions for New Derivatives : Vanelle et al. (2008) reported the synthesis of 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine and its reactions under SRN1 conditions. This study provided insights into the relative reactivities of different electrophile halides in creating new imidazo[1,2-a]pyridine derivatives (Vanelle et al., 2008).
Nitration and Structural Analysis : Smolyar et al. (2007) explored the nitration of various imidazo[1,2-a]pyridine derivatives, contributing to the understanding of their structural and electronic properties (Smolyar et al., 2007).
Crystal Structures
- Crystallographic Studies : Kapoor et al. (2011) and Tafeenko et al. (1996) conducted detailed studies on the crystal structures of various imidazo[1,2-a]pyridine derivatives, providing valuable information about their molecular configurations and interactions (Kapoor et al., 2011); (Tafeenko et al., 1996).
Future Directions
The future directions in the research of imidazo[1,2-a]pyridines include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible .
properties
IUPAC Name |
8-chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3O2/c9-5-1-4(8(10,11)12)3-14-6(15(16)17)2-13-7(5)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOSKXHSMOHJQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1C(F)(F)F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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